molecular formula C2H5ClO4S2 B1296614 (methylsulfonyl)methanesulfonyl chloride CAS No. 22317-89-1

(methylsulfonyl)methanesulfonyl chloride

Cat. No.: B1296614
CAS No.: 22317-89-1
M. Wt: 192.6 g/mol
InChI Key: DQDYGBSUPOHHMW-UHFFFAOYSA-N
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Description

(Methylsulfonyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C2H5ClO4S2 . It is a white to off-white powder that is soluble in water and various organic solvents. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of Methanesulfonic Acid: One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction proceeds as follows:
    • Methanesulfonic Acid + Thionyl Chloride:

      CH3SO3H+SOCl2CH3SO2Cl+SO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} CH3​SO3​H+SOCl2​→CH3​SO2​Cl+SO2​+HCl

    • Methanesulfonic Acid + Phosgene:

      CH3SO3H+COCl2CH3SO2Cl+CO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} CH3​SO3​H+COCl2​→CH3​SO2​Cl+CO2​+HCl

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: (Methylsulfonyl)methanesulfonyl chloride is highly reactive and undergoes substitution reactions with various nucleophiles.
  • Elimination Reactions: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.

Common Reagents and Conditions:

  • Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
  • Amines: Reacts with amines to form sulfonamides.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
  • Employed in the synthesis of methanesulfonates, which are intermediates in various chemical reactions.

Biology and Medicine:

  • Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
  • Acts as a protecting group for alcohols in the synthesis of complex molecules.

Industry:

Mechanism of Action

Mechanism:

  • (Methylsulfonyl)methanesulfonyl chloride acts as an electrophile, facilitating the introduction of the methanesulfonyl group into various substrates.
  • The compound undergoes an E1cb elimination to generate sulfene, which then reacts with nucleophiles such as alcohols and amines.

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Methanesulfonyl Chloride (CH3SO2Cl): Similar in structure but lacks the additional sulfonyl group.
  • Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of a methyl group.

Uniqueness:

Properties

IUPAC Name

methylsulfonylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYGBSUPOHHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339445
Record name Methylsulfonylmethylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22317-89-1
Record name Methylsulfonylmethylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methanesulfonylmethanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosphorus pentachloride (79.3 g, 0.381 mole) and sodium (methylsulfonyl)methanesulfonate (Formula II with Y=Na, X=H and R=CH3 ; 70 g, 0.359 mole) were stirred with 150 ml of phosphorus oxychloride. As the mixture was warmed to 70° C. in an oil bath, hydrogen chloride was slowly evolved, and the slurry thinned enough to be stirred with a magnetic stirrer. The mixture was heated for 18 hours in an oil bath at 80°-90° C., cooled, and filtered, and the residue was washed with dry chloroform. The chloroform caused the product to precipitate in the filtrate. The precipitate was collected, washed with a small amount of chloroform, and dried over sodium hydroxide pellets: yield, 28.5 g (41%); mp 109°-111° C.; MS (direct-probe temperature, 20° C.) m/e 193 (M+H), 192 (M), 177 (M-CH3), 157 (CH3SO2CH2SO2), 143, 141, 113 (CH2SO2Cl), 98 (CH3SOCl), 94, 93 (CH3SO2CH2), 79 (CH3SO2), 78, 64, 63 (CH3SO); IR (cm-1, strong and medium bands) 3045, 3025, 2995 s, 2930 s, 1405, 1390 s, 1380 s, 1360, 1335 s, 1325 sh, 1315 s, 1225, 1175 s, 1160 s, 1110 s, 980 s, 965, 860 s, 760 s, 695, 595 s, 515 s, 495 s, 460 s.
Quantity
79.3 g
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reactant
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sodium (methylsulfonyl)methanesulfonate
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70 g
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Formula II
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150 mL
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Synthesis routes and methods II

Procedure details

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CS(=O)(=O)CS(=O)(=O)[O-]
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